N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide
Description
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core linked via a carboxamide group to a multifunctional substituent. Benzothiazole derivatives are known for diverse bioactivities, including antitumor, antimicrobial, and neuroprotective effects . The presence of the furan ring and cyclopropyl group may enhance metabolic stability or modulate receptor interactions compared to simpler analogs.
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-15(16-19-12-4-1-2-5-13(12)23-16)18-10-17(21,11-7-8-11)14-6-3-9-22-14/h1-6,9,11,21H,7-8,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBUCNMFDRYMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=NC3=CC=CC=C3S2)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the furan and cyclopropyl groups. The final step often involves the formation of the carboxamide linkage.
Preparation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Furan and Cyclopropyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling or Heck reaction, using appropriate furan and cyclopropyl precursors.
Formation of Carboxamide Linkage: The final step involves the reaction of the intermediate compound with an amine or amide under suitable conditions to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to form amines or alcohols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may produce amines.
Scientific Research Applications
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is being explored for its potential as an antimicrobial agent due to the presence of the furan ring, which is known for its antibacterial properties.
Materials Science: The unique structural properties of this compound make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring may interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The benzothiazole ring may bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Target Compound
- Core structure : 1,3-benzothiazole carboxamide.
- Substituents : 2-cyclopropyl, 2-(furan-2-yl), and 2-hydroxyethyl groups.
- Key functional groups : Carboxamide (–CONH–), hydroxyl (–OH), cyclopropyl (C3H5), and furan (C4H3O).
DM489 [(E)-3-(Furan-2-yl)-1-(indolin-1-yl)prop-2-en-1-one]
- Core structure : Acrylonitrile (α,β-unsaturated ketone).
- Substituents : Furan-2-yl and indoline groups.
- Key functional groups : Ketone (–C=O), furan, and indoline (heterocyclic amine).
- Synthesis : High-yield (undisclosed) via EDC/HOBt-mediated coupling, >95% purity.
- Activity : Reduces neuropathic pain in mice, likely via modulation of TRPV1 or NMDA receptors.
PAM-2 [(E)-3-Furan-2-yl-N-p-tolyl-acrylamide]
- Core structure : Acrylamide.
- Substituents : Furan-2-yl and p-tolyl groups.
- Key functional groups : Amide (–CONH–), furan, and methylbenzene.
- Synthesis : >99.5% purity using EDC/HOBt.
- Activity : Analgesic effects in neuropathic pain models.
Etophylline [7-(2-Hydroxyethyl)-1,3-dimethylxanthine]
- Core structure : Xanthine.
- Substituents : 2-hydroxyethyl and methyl groups.
- Key functional groups : Xanthine (purine dione), hydroxyethyl (–CH2CH2OH).
- Activity : Bronchodilator via phosphodiesterase inhibition; distinct from the target compound’s presumed neurological focus.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s cyclopropyl and benzothiazole groups likely increase logP vs. DM489 and PAM-2, favoring CNS penetration.
- Solubility : The hydroxyethyl group may improve aqueous solubility relative to etophylline’s xanthine core .
- Metabolic Stability : Furan rings are susceptible to oxidative metabolism, but cyclopropane could mitigate this via steric hindrance.
Biological Activity
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H16N2O3S
- Molar Mass : 328.39 g/mol
- CAS Number : 1396884-02-8
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the benzothiazole core and subsequent modifications to introduce the cyclopropyl and furan groups. Key methods include:
- Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving thiourea and appropriate aldehydes.
- Introduction of Functional Groups : The cyclopropyl and furan moieties are added via cyclopropanation reactions and electrophilic aromatic substitutions, respectively.
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit promising anticancer properties. A study evaluated a series of benzothiazole derivatives, including this compound, against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 18e | NCI-H226 | 0.31 | Procaspase-3 activation |
| SK-N-SH | 0.24 | Apoptosis induction | |
| HT29 | 0.92 | Cell cycle arrest | |
| MDA-MB-231 | 0.41 | Inhibition of proliferation |
The compound exhibited moderate to excellent cytotoxic activity across all tested lines, indicating its potential as an anticancer agent .
The biological activity of this compound is primarily attributed to its ability to activate procaspase-3, a key player in the apoptotic pathway. This activation leads to increased apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, studies have shown that modifications to the benzothiazole nucleus can enhance its specificity and potency against various cancer receptors .
Case Studies
- Study on Cytotoxicity : In a study assessing the cytotoxic effects of benzothiazole derivatives, this compound was found to significantly inhibit cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay .
- Inflammatory Response Modulation : Another critical aspect of this compound's activity is its effect on inflammatory markers. Research indicated that it reduces the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This dual action—anticancer and anti-inflammatory—suggests a multifaceted therapeutic potential.
Q & A
Q. What experimental controls are essential in biological assays to mitigate off-target effects?
- Negative Controls : Include a benzothiazole analog lacking the carboxamide group to isolate the contribution of the amide moiety .
- Counter-Screens : Test against related enzymes (e.g., PKA vs. PKC isoforms) to confirm selectivity. Use siRNA knockdowns to validate target specificity in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
